2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Overview
Description
It is an intermediate in the biosynthesis of C18 ceramide (d18:1/18:0), a crucial component in the sphingolipid metabolic pathway . This compound is significant in biochemical research due to its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is synthesized through the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyl transferase (SPT) . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pH, and the concentration of reactants, to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group .
Scientific Research Applications
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex sphingolipids.
Biology: The compound is studied for its role in the sphingolipid metabolic pathway and its impact on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in diseases related to sphingolipid metabolism.
Industry: It is used in the production of sphingolipid-based products.
Mechanism of Action
The compound exerts its effects by participating in the sphingolipid metabolic pathway. It is formed by the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyl transferase. This intermediate then undergoes further enzymatic reactions to form C18 ceramide, which plays a crucial role in cellular signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-keto sphinganine-d7 (d180, HCl salt): A deuterated analog used in research for tracing metabolic pathways.
D-erythro-Dihydrosphingosine: Another sphingolipid involved in similar metabolic pathways.
Phytosphingosine hydrochloride: A sphingolipid with similar structural features but different biological functions.
Uniqueness
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is unique due to its specific role as an intermediate in the biosynthesis of C18 ceramide. Its structural features and reactivity make it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPVZMHCVAKHG-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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